molecular structure and weight of 2-(Chloroacetyl)pyridine
molecular structure and weight of 2-(Chloroacetyl)pyridine
An In-depth Technical Guide to 2-(Chloroacetyl)pyridine: Molecular Structure, Properties, and Applications in Drug Discovery
Introduction
2-(Chloroacetyl)pyridine is a versatile bifunctional molecule of significant interest to researchers and scientists in the field of medicinal chemistry and drug development. Its structure, incorporating both a pyridine ring and a reactive chloroacetyl group, makes it a valuable building block for the synthesis of a diverse array of complex molecules with potential therapeutic applications. The pyridine moiety is a well-established pharmacophore found in numerous approved drugs, while the chloroacetyl group provides a reactive handle for facile chemical modifications.[1][2] This guide provides a comprehensive overview of the molecular structure, weight, and key chemical properties of 2-(Chloroacetyl)pyridine, along with insights into its synthesis, reactivity, and applications in the pharmaceutical sciences.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of a molecule are dictated by its structure and resulting physicochemical properties. A thorough understanding of these aspects is crucial for its effective utilization in synthesis and drug design.
Molecular Structure
2-(Chloroacetyl)pyridine consists of a pyridine ring substituted at the 2-position with a chloroacetyl group (-COCH₂Cl). The electron-withdrawing nature of the adjacent carbonyl group and the nitrogen atom in the pyridine ring enhances the electrophilicity of the α-carbon in the chloroacetyl moiety.[1] This makes the chlorine atom an excellent leaving group in nucleophilic substitution reactions, which is the cornerstone of this compound's utility as a synthetic intermediate.
Caption: Molecular structure of 2-(Chloroacetyl)pyridine.
Physicochemical Data
A summary of the key physicochemical properties of 2-(Chloroacetyl)pyridine is presented in the table below. These values are essential for designing reaction conditions, purification procedures, and for computational modeling studies.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO | [3][4] |
| Molecular Weight | 155.58 g/mol | [3][4] |
| Appearance | White to yellow powder | [3] |
| Melting Point | 98 °C (for isomer 2-Chloro-5-acetylpyridine) | [4] |
| Boiling Point | 280.5±20.0 °C (Predicted) | [4] |
| Density | 1.233±0.06 g/cm³ (Predicted) | [4] |
| Storage Conditions | 0-8 °C, Keep in dark place, Sealed in dry, Room Temperature | [3][4] |
Synthesis and Reactivity
The synthetic accessibility and predictable reactivity of 2-(Chloroacetyl)pyridine are key to its widespread use.
Synthesis of 2-(Chloroacetyl)pyridine
A common and efficient method for the synthesis of analogous chloroacetylated pyridines is the acylation of a corresponding aminopyridine with chloroacetyl chloride.[5] For 2-(Chloroacetyl)pyridine, a plausible synthetic route would involve the reaction of 2-aminopyridine with chloroacetyl chloride in an inert solvent, often in the presence of a base to neutralize the hydrogen chloride byproduct.
Experimental Protocol: Synthesis of an Analogous Compound (2-chloro-N-pyridin-2-yl-acetamide)
This protocol describes the synthesis of a structurally related compound and can be adapted for the synthesis of 2-(Chloroacetyl)pyridine with appropriate modifications.
Materials:
-
2-aminopyridine
-
Chloroacetyl chloride
-
1,2-dichloroethane (or another suitable inert solvent)
-
Sodium hydroxide
-
Anhydrous sodium sulfate
-
Acetonitrile (for recrystallization)
Procedure:
-
Dissolve 2-aminopyridine (30 mmol) in 1,2-dichloroethane (25 mL) in a suitable reaction vessel.[5]
-
Slowly add chloroacetyl chloride dropwise to the solution.[5]
-
The reaction can be facilitated by microwave irradiation for 5 minutes at 80 °C.[5]
-
After cooling, the reaction mixture is treated with a sodium hydroxide solution.[5]
-
The mixture is then extracted twice with 1,2-dichloroethane.[5]
-
The combined organic layers are dried over anhydrous sodium sulfate.[5]
-
The solvent is removed under reduced pressure to yield the crude product.[5]
-
The crude product can be purified by recrystallization from acetonitrile.[5]
Caption: General workflow for the synthesis of a chloroacetylated pyridine derivative.
Reactivity Profile
The primary mode of reactivity of the chloroacetyl group in 2-(Chloroacetyl)pyridine is nucleophilic substitution (Sₙ2) at the α-carbon. The chlorine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles.[1]
-
Reaction with N-Nucleophiles: Amines are common nucleophiles that react with 2-(Chloroacetyl)pyridine to form the corresponding glycine amide derivatives. These reactions are fundamental in the synthesis of various biologically active compounds.[1]
-
Reaction with O-Nucleophiles: Alcohols and phenols can act as nucleophiles, leading to the formation of α-alkoxy or α-aryloxy acetamide derivatives.[1]
-
Reaction with S-Nucleophiles: Thiols and their corresponding thiolates are excellent nucleophiles for the displacement of the chloride, forming thioether derivatives.[1]
Caption: General nucleophilic substitution on 2-(Chloroacetyl)pyridine.
Applications in Research and Drug Development
The unique structural features of 2-(Chloroacetyl)pyridine make it a valuable scaffold in the design and synthesis of novel therapeutic agents. Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][6]
The chloroacetyl group serves as a key linker, allowing for the covalent modification of biological targets or the introduction of various pharmacophoric groups to explore structure-activity relationships (SAR).
Role as an Intermediate in Pharmaceutical Synthesis
2-(Chloroacetyl)pyridine and its analogs serve as crucial intermediates in the synthesis of a variety of pharmaceutical agents.[3] The ability to readily introduce diverse functionalities via nucleophilic substitution on the chloroacetyl group allows for the creation of large libraries of compounds for high-throughput screening. This has been particularly fruitful in the development of kinase inhibitors for cancer therapy.[1][7]
Use in the Development of Kinase Inhibitors
Many pyridine derivatives have been investigated as potent inhibitors of various kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[6][7] The pyridine scaffold can effectively mimic the hinge-binding region of ATP in the kinase domain, while the side chain derived from the chloroacetyl group can be tailored to interact with other regions of the active site to enhance potency and selectivity.
Safety and Handling
As with any reactive chemical intermediate, proper safety precautions must be observed when handling 2-(Chloroacetyl)pyridine and its analogs.
Hazard Identification
Based on data for related compounds like 2-chloropyridine, 2-(Chloroacetyl)pyridine should be considered harmful if swallowed, in contact with skin, or if inhaled.[8][9] It may cause skin, eye, and respiratory irritation.[9][10]
Recommended Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][11]
-
Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.[10][12]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[8][10]
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[8][12]
First Aid Measures
-
In case of skin contact: Immediately wash with plenty of soap and water.[10]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[10]
-
If swallowed: Rinse mouth and seek medical attention.[10]
Always consult the material safety data sheet (MSDS) for the specific compound before use.[8][10][11]
Conclusion
2-(Chloroacetyl)pyridine is a highly valuable and reactive building block in synthetic and medicinal chemistry. The electrophilic nature of its chloroacetyl group allows for facile and efficient nucleophilic substitution reactions, providing a straightforward route to a diverse array of functionalized molecules. This reactivity has been effectively harnessed in the development of targeted therapeutics. The synthetic accessibility of 2-(Chloroacetyl)pyridine, coupled with the predictable reactivity of the chloroacetyl group, ensures its continued importance in the quest for novel and effective therapeutic agents. Further exploration of its reactivity with different classes of nucleophiles and the biological evaluation of the resulting derivatives will undoubtedly lead to the discovery of new drug candidates.
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RSC Publishing. Mechanism and proton activating factors in base-induced β-elimination reactions of 2-(2-chloroethyl)pyridine. Available from: [Link]
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Semantic Scholar. PREPARATION OF 2-CHLOROPYRIDINE. Available from: [Link]
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Cheméo. Chemical Properties of Pyridine, 2-chloro- (CAS 109-09-1). Available from: [Link]
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